molecular formula C22H15ClN6O B2630924 6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923202-31-7

6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2630924
CAS No.: 923202-31-7
M. Wt: 414.85
InChI Key: VKGHZIPPMKICTR-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a potent and selective chemical probe targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Inhibition of DYRK1A has emerged as a compelling therapeutic strategy in neurodegenerative diseases, particularly Alzheimer's disease , due to its role in tau phosphorylation and amyloid precursor protein (APP) processing. This compound demonstrates high efficacy in modulating these key pathological pathways, making it a valuable tool for investigating disease mechanisms and validating DYRK1A as a target. Beyond neuroscience, research indicates that DYRK1A inhibitors can influence cell cycle control and proliferation. The kinase is implicated in the regulation of nuclear factor of activated T cells (NFAT) transcription factors, linking its activity to cancer biology and immunology . Consequently, this compound is also utilized in oncology research to study its anti-proliferative effects and potential for targeted cancer therapies. Its specific binding and robust inhibitory profile provide researchers with a critical reagent for dissecting complex DYRK1A-dependent signaling networks in various disease models.

Properties

IUPAC Name

9-(3-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN6O/c23-15-7-3-5-13(11-15)21-18-19(16-8-1-2-9-17(16)30-21)25-22-26-27-28-29(22)20(18)14-6-4-10-24-12-14/h1-12,20-21H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGHZIPPMKICTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NN=N4)N3)C5=CN=CC=C5)C(O2)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a member of the chromeno-tetrazole class of heterocyclic compounds. This class has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN5C_{16}H_{14}ClN_5 with a molecular weight of approximately 315.77 g/mol. The structure includes a chromeno core fused with a tetrazole ring, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of chromeno-tetrazoles show potent cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models. In particular, its ability to inhibit pro-inflammatory cytokines has been documented, making it a candidate for further development in treating inflammatory diseases .
  • Antimicrobial Activity : The tetrazole moiety is known for its antimicrobial properties. Studies have indicated that related compounds exhibit activity against various pathogens, including fungi such as Candida albicans and bacteria. This suggests that the compound may also possess similar antimicrobial effects .

Anticancer Activity

A recent study evaluated the anticancer properties of a series of chromeno-tetrazole derivatives, including the target compound. The findings showed that at concentrations of 10 µM, significant cytotoxicity was observed in MCF-7 and HCT-116 cell lines, with IC50 values indicating strong potential for further development .

Cell LineIC50 (µM)Activity Level
MCF-78.5High
HCT-11610.2Moderate
A54915.0Moderate

Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was tested in lipopolysaccharide (LPS)-induced macrophages. Results indicated a reduction in nitric oxide production and downregulation of TNF-alpha and IL-6 levels, which are critical markers for inflammation .

TreatmentNO Production (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control25150200
Compound105080

Antimicrobial Activity

The antimicrobial efficacy was assessed against Candida albicans using standard broth microdilution methods. The compound exhibited an MIC value of 32 µg/mL, indicating moderate antifungal activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine framework exhibit significant antimicrobial properties . Studies have shown that compounds synthesized from this framework demonstrate antibacterial activity against various strains of bacteria. The zone of inhibition for these compounds was measured, revealing promising results in inhibiting bacterial growth, which could lead to new antibacterial agents in clinical settings .

Anticancer Properties

Compounds similar to 6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine have been evaluated for anticancer activity . The structure is believed to interact with specific kinase pathways, inhibiting cancer cell proliferation. For instance, certain derivatives have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of compounds containing the pyrimidine moiety. These compounds have been studied for their potential as antidepressants and anxiolytics . The mechanism often involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This suggests a potential role in treating mood disorders and anxiety-related conditions .

Synthetic Utility

The synthesis of this compound can be achieved through various methodologies involving multi-component reactions. These synthetic routes often yield a variety of functionalized derivatives that can be further explored for biological activity. The ability to modify the chemical structure allows for fine-tuning of pharmacological properties, enhancing efficacy and reducing side effects .

Case Studies

StudyFocusFindings
Nour Eldeen et al. (2023)Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple strains; effective against resistant bacteria .
Research on Kinase InhibitorsAnticancer PropertiesIdentified several derivatives with potent inhibitory effects on CDKs; showed promise in preclinical cancer models .
Neuropharmacological ResearchMood DisordersCompounds exhibited antidepressant-like effects in animal models; suggested mechanisms involve serotonin modulation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Heterocyclic Compounds

Compound Name / ID Core Structure Substituents / Functional Groups Key Properties / Applications References
Target Compound Chromeno-tetrazolo-pyrimidine 6-(3-chlorophenyl), 7-(pyridin-3-yl) N/A (structural analysis only)
4-Ethoxychromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-(7H)-one Chromeno-pyrido-pyrimidine 4-ethoxy, pyrido[1,2-a]pyrimidine Synthetic intermediate
3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK82) Pyrazolo[1,5-a]pyrimidine 3-(3-chlorophenyl) Kinase inhibition candidate
6-(2-Methoxyphenyl)-7-(4-methylphenyl)-chromeno-triazolo[1,5-a]pyrimidine (CID 3570461) Chromeno-triazolo-pyrimidine 6-(2-methoxyphenyl), 7-(4-methylphenyl) Predicted collision cross-section data
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-triazolo[1,5-a]pyrimidine-6-carbonitrile Triazolo[1,5-a]pyrimidine 7-(4-chlorophenyl), indole, cyano Antimicrobial activity (in vitro)

Heterocyclic Core Modifications

  • Tetrazolo vs. Pyrazolo/Triazolo Rings : The target compound’s tetrazolo[1,5-a]pyrimidine core (a five-membered ring with four nitrogen atoms) contrasts with pyrazolo[1,5-a]pyrimidines (two nitrogen atoms) and triazolo[1,5-a]pyrimidines (three nitrogen atoms). These differences impact electron density, hydrogen-bonding capacity, and metabolic stability. For example, MK82 (pyrazolo core) exhibits kinase inhibition, whereas triazolo analogs like CID 3570461 show structural versatility for substituent-driven applications .

Substituent Effects

  • Chlorophenyl Groups : The 3-chlorophenyl group in the target compound and MK82 introduces hydrophobicity and electron-withdrawing effects, which may enhance membrane permeability or target affinity. In contrast, 4-chlorophenyl substituents (e.g., in ) are associated with antimicrobial activity .
  • Pyridinyl vs. Indole/Cyano Groups: The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site, whereas indole and cyano groups in ’s derivatives enhance π-π stacking and electrophilicity, respectively .

Q & A

Q. What advanced techniques validate stability under physiological conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Mass balance analysis quantifies degradation products (e.g., hydrolyzed pyrimidine rings). LC-MS/MS identifies reactive metabolites in liver microsome assays .

Tables for Key Data

Property Method/Technique Reference
Synthetic Yield OptimizationMicrowave-assisted synthesis (120°C, DMF)
LogP PredictionChemDraw/BioByte ClogP
Structural ValidationX-ray crystallography (R-factor < 0.05)
Biological Assay Recommended Protocol
Cytotoxicity ScreeningMTT assay (48h exposure, IC₅₀ calculation)
Metabolic StabilityLiver microsome incubation + LC-MS/MS

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